molecular formula C22H26FN3O B571614 5F-Cumyl-PINACA CAS No. 1400742-16-6

5F-Cumyl-PINACA

Cat. No. B571614
M. Wt: 367.468
InChI Key: XSHGVIPHMOTDCS-UHFFFAOYSA-N

Description

5F-Cumyl-PINACA, also known as SGT-25, is an indazole-3-carboxamide based synthetic cannabinoid . It’s a potent agonist for the cannabinoid receptors, with the original patent claiming approximately 4x selectivity for CB1 . It’s often sold as a C-Liquid .


Synthesis Analysis

The synthesis of 5F-Cumyl-PINACA was patented in 2013 by researchers in New Zealand . The scaffold-hopping SCRAs 5F-CUMYL-PICA, 5F-CUMYL-PINACA, and 5F-CUMYL-P7AICA were synthesized and characterized by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography–mass spectrometry (GC–MS), and liquid chromatography–quadrupole time‐of‐flight–MS (LC–QTOF–MS) .


Molecular Structure Analysis

The molecular formula of 5F-Cumyl-PINACA is C22H26FN3O . The structure of the compound was characterized by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-quadrupole time-of-flight-MS (LC-QTOF-MS) .


Chemical Reactions Analysis

The main metabolites of 5F-Cumyl-PINACA were formed by hydroxylation at the N-pentyl side chain .


Physical And Chemical Properties Analysis

The molecular weight of 5F-Cumyl-PINACA is 367.4597 g/mol . It’s often sold in the form of a colorless viscous liquid .

Scientific Research Applications

  • Characterization in E-Liquids : 5F-Cumyl-PINACA was identified in e-liquids for electronic cigarettes, marking a new trend in the use of synthetic cannabinoids (SCs) in vaping products. Its metabolism was found to be similar to other SCs like AM-2201 and JWH-018, with major metabolites formed by hydroxylation at the N-pentyl side chain. Cumyl-PINACA, a non-fluorinated analog, showed potent activity as a CB1 receptor agonist in a cAMP assay, highlighting the potential health risks associated with these SCs in e-liquids (Angerer et al., 2018).

  • In Vitro Metabolism Studies : Another study focused on the metabolism of 5F-Cumyl-PINACA, revealing that hydroxylation is a major metabolic pathway. It provided insights into the analytical differentiation of this and similar compounds, which is crucial for detecting them in biological matrices (Staeheli et al., 2018).

  • Structural Characterization : The structural characterization of 5F-Cumyl-PINACA and related synthetic cannabinoids was detailed, including their identification using various analytical methods. This study aids in the proper identification and differentiation of these compounds (Bovens et al., 2017).

  • Pharmacological Evaluation : A pharmacological evaluation of 5F-Cumyl-PINACA and related compounds was conducted, assessing their binding affinities and functional activities at cannabinoid receptors. The study provided significant insights into the pharmacology of these synthetic cannabinoids (Banister et al., 2018).

  • Metabolism and Detection in Biological Matrices : The metabolism of various halogenated cumyl synthetic cannabinoid receptor agonists, including 5F-Cumyl-PINACA, was studied, with a focus on identifying suitable metabolites as analytical biomarkers. This study is crucial for monitoring and screening these compounds (Štālberga et al., 2022).

  • Cannabimimetic Activities : The cannabimimetic activities of 5F-Cumyl-PINACA and similar compounds were evaluated, emphasizing their potential effects as CB1 and CB2 receptor agonists. This research contributes to understanding the effects of these synthetic cannabinoids in forensic cases (Asada et al., 2017).

  • Synthesis and Pharmacology : The synthesis and pharmacology of 5F-Cumyl-PINACA and related compounds were explored, providing important information about their chemical properties and potential psychoactive effects (Longworth et al., 2017).

Safety And Hazards

5F-Cumyl-PINACA is classified as a synthetic cannabinoid . Synthetic cannabinoids have been reported to cause psychoactive effects similar to delta-9-tetrahydrocannabinol (THC) . Synthetic cannabinoids have caused adverse events, including deaths . It’s a Schedule I substance in the United States .

Future Directions

The increasing popularity of e-liquids particularly among young people, and the extreme potency of the added synthetic cannabinoids, pose a serious threat to public health . In the United States, 5F-CUMYL-PINACA was temporarily emergency scheduled by the DEA in 2019 . The temporary scheduling of 5F–EDMB–PINACA, 5F–MDMB–PICA, FUB–AKB48, 5F–CUMYL–PINACA and FUB–144, and their optical, positional, and geometric isomers, salts, and salts of isomers, be extended for one year, or until the permanent scheduling proceeding is completed, whichever occurs first .

properties

IUPAC Name

1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)26(25-20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,15-16H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHGVIPHMOTDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032564
Record name 5F-CUMYL-PINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5F-Cumyl-PINACA

CAS RN

1400742-16-6
Record name 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400742-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5F-Cumyl-PINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5F-CUMYL-PINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5F-CUMYL-PINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E827UUV3S9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
184
Citations
SN Staeheli, M Poetzsch, VP Veloso… - Drug testing and …, 2018 - Wiley Online Library
… 5F–CUMYL-PINACA and 5F–CUMYL-P7AICA are constitutional isomers that only differ in … CUMYL-PINACA was identified in 3 cases of transdermal poisoning and 5F–CUMYL-PINACA …
V Angerer, F Franz, B Moosmann, P Bisel… - Forensic toxicology, 2019 - Springer
… compound was detected which was identified as the SC 5F-Cumyl-PINACA (1-(5-fluoropentyl)-… To investigate the phase I metabolism of this new class of compounds, 5F-Cumyl-PINACA …
Number of citations: 46 link.springer.com
M Bovens, C Bissig, SN Staeheli, M Poetzsch… - Forensic science …, 2017 - Elsevier
… The fragment m/z 177.0457 of 5F-CUMYL-PINACA first seemed to be not assignable. It … time was observed between the structural isomers: 5F-CUMYL-PINACA and 5F-CUMYL-P7AICA …
Number of citations: 39 www.sciencedirect.com
SD Banister, A Adams, RC Kevin… - Drug testing and …, 2019 - Wiley Online Library
… The indazole analog of 5F-CUMYL-PICA, 5F-CUMYL-PINACA (6), was notified by the … and 5F-CUMYL-PINACA, all of which have been previously detected in other parts of the world. …
D Stalberga, S Ingvarsson, G Bessa… - Basic & Clinical …, 2023 - Wiley Online Library
… 5F-cumyl-PINACA in ‘eliquids’ for electronic cigarettes: … and in vivo phase I metabolism of 5F-cumyl-PINACA and its non-… cannabinoids cumyl-PINACA, 5F-cumyl-PINACA, cumyl-4CN-…
Number of citations: 2 onlinelibrary.wiley.com
M Zawadzki, A Chłopaś-Konowałek, K Nowak… - Forensic …, 2021 - Springer
… 5F-CUMYL-PINACA and 5F-CUMYL-P7AICA, no fatal consumption has been reported to date. Abouchedid et al. [17] presented one clinical toxicology patient with 5F-CUMYL-PINACA …
Number of citations: 3 link.springer.com
SN Staeheli, AE Steuer, T Kraemer - Forensic science international, 2019 - Elsevier
… isomer of 5F-CUMYL-PINACA. The cannabinoids only differ in the core structure, as 5F-CUMYL-P7AICA contains a 7-azaindole moiety and 5F-CUMYL-PINACA an indazole moiety. …
Number of citations: 11 www.sciencedirect.com
A Cannaert, E Sparkes, E Pike, JL Luo… - ACS Chemical …, 2020 - ACS Publications
Synthetic cannabinoid receptor agonists (SCRAs) are an evolving class of new psychoactive substances (NPS) with structurally diverse compounds emerging each year. Due to the …
Number of citations: 64 pubs.acs.org
A Giorgetti, P Brunetti, B Haschimi… - Drug Testing and …, 2023 - Wiley Online Library
Around 2017, with the appearance of 5F‐EDMB‐PINACA, synthetic cannabinoids (SCs) carrying an ethyl ester moiety at the linked group started spreading on the market of new …
M Peruch, R Addobbati, M Padovano… - Current …, 2023 - ingentaconnect.com
… showed positive results for 5F-CumylPINACA. Quantitation result … Conclusion: Consumption of 5F-Cumyl-PINACA results in … Keywords: 5F-Cumyl-PINACA, synthetic cannabinoids, new …
Number of citations: 5 www.ingentaconnect.com

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